molecular formula C13H7NO6S B13775026 7-Nitro-9-oxofluorene-2-sulfonic acid

7-Nitro-9-oxofluorene-2-sulfonic acid

Cat. No.: B13775026
M. Wt: 305.26 g/mol
InChI Key: RGVQCTWKQKPJSH-UHFFFAOYSA-N
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Description

7-Nitro-9-oxofluorene-2-sulfonic acid is a chemical compound known for its unique structural properties and diverse applications It is characterized by the presence of a nitro group, a ketone group, and a sulfonic acid group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxofluorene-2-sulfonic acid typically involves the nitration of fluorene derivatives followed by oxidation and sulfonation reactions. The process begins with the nitration of fluorene to introduce the nitro group. This is followed by oxidation to form the ketone group and finally, sulfonation to introduce the sulfonic acid group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-9-oxofluorene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Nitro-9-oxofluorene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-9-oxofluorene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfonic acid group on the fluorene backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it highly reactive and versatile for various applications .

Properties

Molecular Formula

C13H7NO6S

Molecular Weight

305.26 g/mol

IUPAC Name

7-nitro-9-oxofluorene-2-sulfonic acid

InChI

InChI=1S/C13H7NO6S/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20/h1-6H,(H,18,19,20)

InChI Key

RGVQCTWKQKPJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)O

Origin of Product

United States

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